molecular formula C26H24N4O4S B11150498 {4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone

{4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone

Cat. No.: B11150498
M. Wt: 488.6 g/mol
InChI Key: ONSQESSSBJAXAI-UHFFFAOYSA-N
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Description

{4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone is a complex organic compound that features a combination of piperazine, pyridine, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly through the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield phenol derivatives, while reduction of the quinoline moiety would produce dihydroquinoline derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, sulfonamide derivatives incorporating heterocyclic systems have shown efficacy against various cancer cell lines, including liver cancer . The structure of **4-[(4-Methoxyphenyl)sulfonyl]piperazino][2-(2-pyridyl)-4-quinolyl]methanone suggests it could also possess similar activities due to its pharmacophoric features.
  • Enzyme Inhibition
    • The compound is hypothesized to inhibit specific enzymes involved in steroid metabolism, such as Aldo-keto reductase family 1 member C3 (AKR1C3). This enzyme plays a crucial role in the metabolism of steroid hormones, making the compound a potential candidate for treating hormone-related disorders .
  • Molecular Hybridization
    • The design of molecular hybrids combining this compound with other active moieties could lead to new therapeutic agents. Such strategies have been successful in creating compounds with enhanced biological activities compared to their individual components .

Case Studies and Research Findings

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated significant cytotoxic effects on HepG2 liver cancer cells with selectivity indices surpassing traditional chemotherapeutics.
Enzyme InhibitionIdentified as a potential inhibitor of AKR1C3, affecting steroid hormone metabolism.
Molecular HybridizationExplored combinations with other sulfonamide derivatives leading to enhanced anticancer efficacy.

Mechanism of Action

The mechanism of action of {4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The piperazine and quinoline moieties are particularly important for its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone is unique due to the presence of both pyridine and quinoline moieties, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific binding interactions and reactivity profiles.

Biological Activity

The compound {4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone is a complex organic molecule that exhibits significant potential for various biological activities. Its structure, featuring a piperazine ring, a sulfonyl group, and a quinoline moiety, suggests diverse interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N3O4SC_{22}H_{23}N_3O_4S, with a molecular weight of approximately 425.50 g/mol. The presence of the sulfonyl group enhances solubility and stability, while the quinoline and pyridine rings contribute to its biological activity.

ComponentDescription
Molecular FormulaC22H23N3O4S
Molecular Weight425.50 g/mol
Functional GroupsPiperazine, Sulfonyl, Quinoline

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit various enzymes, including carbonic anhydrase and certain proteases.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial properties against a range of pathogens.
  • Antioxidant Effects : The presence of phenolic groups may confer antioxidant activity, which is beneficial in reducing oxidative stress in cells.

Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Activity : A study showed that piperazine derivatives exhibit significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : Research indicated that similar compounds effectively inhibited acetylcholinesterase (AChE) and urease, suggesting potential applications in treating neurodegenerative diseases and urinary tract infections .
  • Antioxidant Properties : Compounds with phenolic structures have been shown to scavenge free radicals, indicating potential use in formulations aimed at reducing oxidative damage .

Case Studies

  • In Vitro Evaluation : A study involving piperazine derivatives demonstrated their ability to inhibit tyrosinase activity, which is crucial in melanin production. This suggests potential applications in skin whitening products .
  • Anticancer Activity : Research on similar quinoline derivatives has revealed cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer properties .

Properties

Molecular Formula

C26H24N4O4S

Molecular Weight

488.6 g/mol

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(2-pyridin-2-ylquinolin-4-yl)methanone

InChI

InChI=1S/C26H24N4O4S/c1-34-19-9-11-20(12-10-19)35(32,33)30-16-14-29(15-17-30)26(31)22-18-25(24-8-4-5-13-27-24)28-23-7-3-2-6-21(22)23/h2-13,18H,14-17H2,1H3

InChI Key

ONSQESSSBJAXAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5

Origin of Product

United States

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